molecular formula C14H8IN3 B13683620 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile

4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No.: B13683620
M. Wt: 345.14 g/mol
InChI Key: QLKFVZYGKIIIPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with an iodine atom at the 6-position and a benzonitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the condensation of 2-aminopyridine with an α-bromoketone, followed by iodination. A common method includes:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the imidazo[1,2-a]pyridine core.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like TBHP or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridines, while oxidation and reduction can modify the functional groups present on the molecule.

Mechanism of Action

The mechanism of action of 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. The iodine atom and the benzonitrile group play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the iodine atom and the benzonitrile group, which confer specific chemical reactivity and biological activity. These functional groups enhance its potential as a versatile scaffold in medicinal chemistry and material science .

Properties

Molecular Formula

C14H8IN3

Molecular Weight

345.14 g/mol

IUPAC Name

4-(6-iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile

InChI

InChI=1S/C14H8IN3/c15-12-5-6-14-17-13(9-18(14)8-12)11-3-1-10(7-16)2-4-11/h1-6,8-9H

InChI Key

QLKFVZYGKIIIPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN3C=C(C=CC3=N2)I

Origin of Product

United States

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